molecular formula C4H4Si2 B14346712 Disilabenzene

Disilabenzene

Cat. No.: B14346712
M. Wt: 108.24 g/mol
InChI Key: RPDNYGWCPGJWTP-UHFFFAOYSA-N
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Description

1,2-Disiline is an organosilicon compound characterized by the presence of two silicon atoms connected by a single bond. This compound is of significant interest in the field of organosilicon chemistry due to its unique structural and electronic properties. The silicon-silicon bond in 1,2-Disiline imparts distinct reactivity patterns, making it a valuable compound for various synthetic and industrial applications.

Preparation Methods

1,2-Disiline can be synthesized through several methods, including:

    Hydrosilylation: This method involves the addition of a silicon-hydrogen bond across a carbon-carbon double bond, typically catalyzed by transition metals such as platinum or rhodium.

    Dehydrocoupling: This process involves the coupling of two silane molecules with the elimination of hydrogen gas, often facilitated by a catalyst such as a transition metal complex.

    Reduction of Disilanes: Disilanes can be reduced using strong reducing agents like lithium aluminum hydride to yield 1,2-Disiline.

Industrial production methods often rely on scalable processes such as hydrosilylation due to its efficiency and the availability of catalysts.

Chemical Reactions Analysis

1,2-Disiline undergoes a variety of chemical reactions, including:

    Oxidation: 1,2-Disiline can be oxidized to form silanols or siloxanes, depending on the oxidizing agent and conditions used.

    Reduction: Reduction of 1,2-Disiline can yield silanes or other reduced silicon-containing compounds.

    Substitution: The silicon atoms in 1,2-Disiline can undergo substitution reactions with halogens, alkyl groups, or other substituents, often facilitated by catalysts or specific reaction conditions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and halogenating agents like chlorine or bromine. Major products formed from these reactions include silanols, siloxanes, and various substituted silanes.

Scientific Research Applications

1,2-Disiline has a wide range of applications in scientific research, including:

    Chemistry: It is used as a precursor for the synthesis of more complex organosilicon compounds and materials. Its unique reactivity makes it a valuable building block in organic synthesis.

    Medicine: 1,2-Disiline derivatives are being explored for their potential use in medical imaging and as therapeutic agents.

    Industry: In the industrial sector, 1,2-Disiline is used in the production of silicone-based materials, coatings, and adhesives due to its stability and reactivity.

Mechanism of Action

The mechanism by which 1,2-Disiline exerts its effects is primarily through its ability to form stable silicon-carbon and silicon-oxygen bonds. The silicon-silicon bond in 1,2-Disiline can be activated under specific conditions, allowing for the formation of reactive intermediates that participate in various chemical transformations. Molecular targets and pathways involved include the activation of silicon-hydrogen bonds and the formation of silanols and siloxanes through oxidation.

Comparison with Similar Compounds

1,2-Disiline can be compared to other similar compounds such as:

    Disilane: Disilane (Si2H6) is a simpler silicon compound with two silicon atoms bonded to hydrogen atoms. Unlike 1,2-Disiline, disilane is more reactive and less stable.

    Silane: Silane (SiH4) is a single silicon atom bonded to hydrogen atoms. It is highly reactive and used as a precursor in the synthesis of more complex silicon compounds.

    Polysilanes: These are compounds with multiple silicon atoms connected in a chain or network. They exhibit different properties and reactivities compared to 1,2-Disiline due to their extended silicon-silicon bonding.

The uniqueness of 1,2-Disiline lies in its specific silicon-silicon bond and the resulting reactivity patterns, which make it a valuable compound for targeted synthetic applications and research.

Properties

Molecular Formula

C4H4Si2

Molecular Weight

108.24 g/mol

IUPAC Name

1,2-disilacyclohexa-1,2,4,6-tetraene

InChI

InChI=1S/C4H4Si2/c1-2-4-6-5-3-1/h1-4H

InChI Key

RPDNYGWCPGJWTP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=[Si]=[Si]=C1

Origin of Product

United States

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